
2-Ethyl-3-methylpyrazine
Descripción general
Descripción
2-Ethyl-3-methylpyrazine (CAS: 15707-23-0; EINECS: 239-799-8) is a heterocyclic aromatic compound with the molecular formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol . It is characterized by a pyrazine ring substituted with ethyl and methyl groups at the 2- and 3-positions, respectively. This compound is a key contributor to roasted, nutty aromas in foods such as coffee, sunflower seeds, and roasted nuts . It is synthesized via the Maillard reaction during thermal processing, with its concentration increasing with roasting time and temperature . With a purity of ≥98% in commercial applications, it is widely used as a food additive to enhance flavor profiles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethyl-3-methylpyrazine can be synthesized through the Maillard reaction, which involves the reaction between amino acids and reducing sugars. This reaction typically occurs under thermal conditions, such as during the roasting of foods. The specific conditions for synthesizing this compound involve heating serine and threonine, which undergo pyrolysis to form the desired compound .
Industrial Production Methods: In industrial settings, this compound is produced through controlled thermal processing of specific amino acids and sugars. The reaction conditions, such as temperature and time, are optimized to maximize the yield of the compound. The process is carefully monitored to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-3-methylpyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrazines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazines.
Substitution: Various substituted pyrazines depending on the reagents used.
Aplicaciones Científicas De Investigación
Flavoring Agent in Food Industry
2-Ethyl-3-methylpyrazine is widely utilized as a flavoring agent in the food industry due to its unique sensory properties. It has been identified in several food products, including:
- Roasted Cocoa Beans
- Potato Chips
- Roasted Sesame Seeds
- Breakfast Cereals
Flavor Profile Characteristics
Flavor Descriptor | Description |
---|---|
Earthy | Provides a grounding taste reminiscent of soil or roots. |
Nutty | Imparts a warm, rich flavor akin to nuts. |
Roasted | Evokes the aroma and taste of roasted foods. |
The compound's presence enhances the overall sensory experience of these products, making it a valuable ingredient in food formulation .
Fragrance Industry Applications
In addition to its culinary uses, this compound is employed in the fragrance industry. Its unique scent profile contributes to the complexity of various fragrances, particularly those aiming to evoke natural or earthy themes. The compound has been included in safety assessments for fragrance ingredients, ensuring its suitability for consumer products .
Case Studies and Research Insights
Several research studies have documented the applications and effects of this compound:
- Flavoromics Approach : A study analyzed how roasting conditions affect the flavor profile of sunflower seeds, highlighting the formation of this compound as a key contributor to the roasted aroma .
- Volatile Compound Analysis : Research examining oysters (Crassostrea gigas) under varying environmental conditions identified this compound among other volatile compounds, emphasizing its role in flavor development .
- Safety Assessments : The FEMA GRAS (Generally Recognized as Safe) assessment evaluated pyrazine derivatives, including this compound, confirming their safe use in food applications .
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3-methylpyrazine primarily involves its interaction with olfactory receptors in the human nose, leading to the perception of its characteristic aroma. The compound’s molecular structure allows it to bind to specific receptors, triggering a signal transduction pathway that results in the sensation of smell. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell death .
Comparación Con Compuestos Similares
Comparison with Similar Pyrazines
Structural Analogues and Aroma Profiles
Pyrazines exhibit diverse sensory properties depending on substituent positions and alkyl chain lengths. Below is a comparison of 2-ethyl-3-methylpyrazine with structurally related compounds:
Formation Pathways and Thermal Stability
Pyrazines are primarily formed via the Maillard reaction between reducing sugars and amino acids. This compound requires temperatures ≥125°C and extended roasting times (≥30 minutes) for significant formation . Comparative studies show:
- 2,5-Dimethylpyrazine forms at lower temperatures (≥100°C) and is an intermediate in the synthesis of alkylated pyrazines .
- 2-Ethyl-3,5-dimethylpyrazine accumulates at higher temperatures (≥145°C), with concentrations reaching 10.19 μg/g in sunflower seeds roasted for 60 minutes .
- 3-Ethyl-2,5-dimethylpyrazine is associated with over-roasting, contributing burnt aromas in dark coffee roasts .
Table 1: Concentration of Pyrazines in Roasted Sunflower Seeds (145°C)
Compound | 45 minutes (μg/g) | 60 minutes (μg/g) |
---|---|---|
This compound | 1.30 | 3.89 |
2,5-Dimethylpyrazine | 8.50 | 10.19 |
2-Ethyl-3,5-dimethylpyrazine | 2.10 | 4.75 |
Sensory Impact in Food Matrices
- Coffee: this compound contributes to "roasted hazelnut" notes in medium roasts, while 3-ethyl-2,5-dimethylpyrazine dominates in dark roasts with burnt characteristics .
- Sunflower Seeds : Synergizes with 2,5-dimethylpyrazine to create a balanced nutty-roasty profile, critical for consumer acceptance .
- Wine and Grapes : Imparts green pepper/pea nuances at trace levels, contrasting with its roasted character in heated foods .
Thresholds and Perceptual Interactions
This compound has a low odor threshold (0.1–1.0 ppb), making it potent even at low concentrations. In soy sauce aroma-type baijiu, it interacts synergistically with 2,3,5-trimethylpyrazine to amplify nutty notes . However, in the presence of sulfur compounds (e.g., furfuryl methyl sulfide), its nutty character may be masked by smoky or burnt overtones .
Actividad Biológica
2-Ethyl-3-methylpyrazine (C7H10N2) is an organic compound classified within the pyrazine family, characterized by its distinctive earthy and roasted flavor profile. It is commonly found in various food products, including baked goods, cereals, and snacks. This article explores the biological activity of this compound, focusing on its chemical properties, potential health effects, and applications in food science.
- Chemical Formula : C7H10N2
- CAS Number : 15707-23-0
- Molecular Weight : 122.17 g/mol
- Structure : The compound features a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4.
Sources and Detection
This compound has been detected in various foods, including:
- Breakfast cereals
- Potatoes (Solanum tuberosum)
- Fenugreek (Trigonella foenum-graecum)
- Tortilla chips
Its presence in these foods suggests it could serve as a biomarker for dietary intake of these products .
Flavor Enhancement and Sensory Properties
Research indicates that this compound plays a significant role in enhancing the flavor profile of baked goods and snacks. It is produced during the Maillard reaction, which occurs when amino acids and reducing sugars react under heat. This reaction is crucial in developing desirable flavors in cooked foods .
Study on Flavor Compounds in Baked Goods
A study aimed at enhancing baked flavors through targeted precursor addition found that increasing levels of glycine significantly boosted the concentration of various pyrazines, including this compound. The results showed substantial increases in pyrazine concentrations when specific amino acids were added during the baking process .
Recipe Variation | Increase in this compound (%) |
---|---|
Control | Baseline |
Gly(×20)+Ala | 44% increase |
Gly(×100)+Ala | 134% increase |
Gly(×100)+Ala+Met+Ile+Leu+Val | 261% increase |
This data demonstrates the compound's responsiveness to changes in ingredient composition, highlighting its potential for flavor enhancement in food products.
Metabolomics Analysis of Rye Bread Consumption
In a metabolomics study involving whole-grain rye bread consumption, plasma metabolite profiles were analyzed before and after ingestion. Results indicated that compounds like this compound could influence the bioavailability of other phytochemicals, suggesting a complex interaction between dietary components .
Q & A
Q. Basic: What synthetic methodologies are commonly used to produce 2-ethyl-3-methylpyrazine, and what challenges arise in achieving high purity?
This compound is typically synthesized via condensation reactions. A validated method involves reacting ethylene diamine with 2,3-pentanedione under reflux at 140°C for 5 hours, yielding ~60% product. However, purification remains challenging due to co-formation of isomers like 2-ethyl-3-methyl-5,6-dihydropyrazine, which reduces purity to ~66% (HRGC-MS). NMR analysis is often unfeasible due to low purity, necessitating reliance on HRGC-MS and retention time matching for identification .
Key Synthesis Conditions
Reactants | Catalyst/Temperature | Yield | Major Impurity |
---|---|---|---|
Ethylene diamine + 2,3-pentanedione | Fehling I + II, KOH, Fe₂O₃ at 140°C | 60% | 2-Ethyl-3-methyl-5,6-dihydropyrazine |
Q. Basic: What analytical techniques are recommended for identifying and quantifying this compound in complex matrices (e.g., food or environmental samples)?
High-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) is the gold standard. The compound exhibits characteristic fragmentation patterns (e.g., m/z 121 [M]⁺, 122 [M+1]⁺) and a retention time of 15.04 min on Carbowax columns . For quantification, reverse-phase HPLC with external calibration (using hexane/isopropanol mobile phases) is effective, though co-eluting isomers (e.g., 2-ethyl-5-methylpyrazine) require careful method validation .
Q. Advanced: How can stable isotope analysis (δ¹⁵N, δ²H, δ¹³C) resolve the origin or synthetic pathways of this compound?
Stable isotope ratios (e.g., δ¹⁵N = -0.5‰, δ²H = -143‰, δ¹³C = -22.5‰) differentiate biosynthetic vs. synthetic origins. Self-synthesized batches show isotope values within commercial ranges, but deviations in δ¹³C (>-28.4‰) may indicate feedstock impurities or incomplete reaction pathways. Multi-element isotope analysis is critical for authentication in food chemistry and forensic applications .
Q. Advanced: What role does this compound play in materials science, particularly in gas adsorption systems?
In coordination chemistry, this compound acts as a ligand in Rh(II) complexes (e.g., [Rh₂(bza)₄(2,3-empyz)]ₙ), forming closed-pore structures with isolated cavities. These nonporous crystals adsorb CO₂ via static disorder of substituents, as confirmed by single-crystal X-ray diffraction. This application highlights its utility in designing novel adsorbents for carbon capture .
Q. Advanced: How do sensory attributes of this compound correlate with its concentration in food systems?
In roasted sunflower seeds and coffee, its concentration correlates with bitterness intensity (r = 0.81) and negatively with consumer liking due to strong earthy notes. GC-MS paired with sensory panels can map thresholds (e.g., 0.1–1.7 ppm in coffee). Methodological integration of volatile profiling and hedonic scoring is essential for flavor modulation .
Q. Basic: What precautions are necessary when handling this compound in laboratory settings?
The compound is harmful (Xn risk code R22) with a flashpoint of 57.2°C. Use fume hoods for synthesis, and avoid aqueous workups due to limited solubility. Safety protocols include S24/25 (avoid skin/eye contact) and storage in flame-proof cabinets .
Q. Advanced: How can isomerization during synthesis be minimized to improve yield and purity?
Isomer formation (e.g., 2-ethyl-3,5-dimethylpyrazine) arises from competing condensation pathways. Optimizing reaction stoichiometry (e.g., 1:1.2 molar ratio of diamine to diketone) and using Fe₂O₃ as a catalyst reduces byproducts. Post-synthesis purification via fractional distillation or preparative GC enhances purity to >98% .
Propiedades
IUPAC Name |
2-ethyl-3-methylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-3-7-6(2)8-4-5-9-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIMMWYNSBZESE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047464 | |
Record name | 2-Ethyl-3-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to slightly yellow liquid with a strong raw potato odour | |
Record name | 2-Ethyl-3-methylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/830/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
57.00 °C. @ 10.00 mm Hg | |
Record name | 2-Ethyl-3-methylpyrazine, 9CI | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041254 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, organic solvents, miscible at room temperature (in ethanol) | |
Record name | 2-Ethyl-3-methylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/830/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.972-0.993 | |
Record name | 2-Ethyl-3-methylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/830/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
15707-23-0 | |
Record name | 2-Ethyl-3-methylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15707-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-3-methylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015707230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2-ethyl-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethyl-3-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-3-methylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.166 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYL-3-METHYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GF35MK66U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Ethyl-3-methylpyrazine, 9CI | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041254 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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